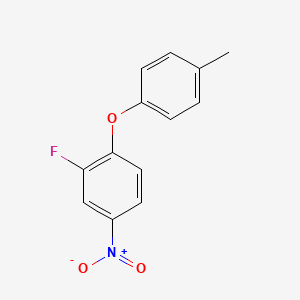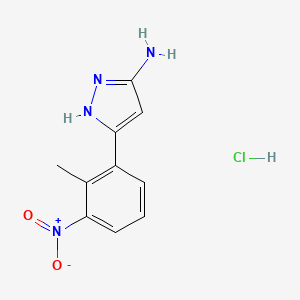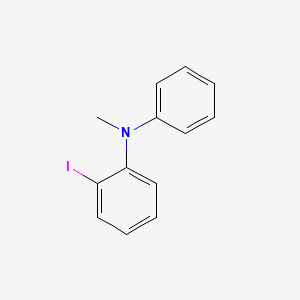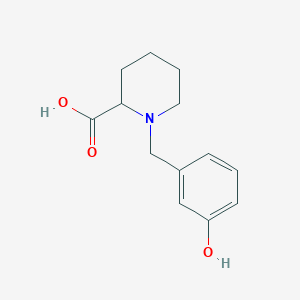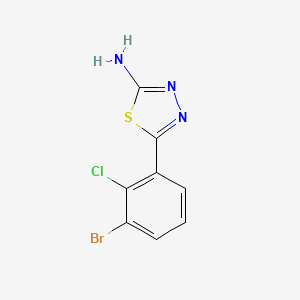![molecular formula C9H14N2O3 B13698776 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is a heterocyclic compound that contains nitrogen atoms within its bicyclic structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure involves cyclopropanation of alpha-diazoacetates.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Reduction Reactions: Catalytic hydrogenation can remove protective groups and open the bicyclic structure.
Common Reagents and Conditions
Cyclopropanation: Ru (II) catalysis, alpha-diazoacetates.
Substitution: Various nucleophiles and electrophiles.
Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.
Major Products Formed
Cyclopropanation: Formation of the bicyclic structure.
Substitution: Substituted derivatives of the compound.
Reduction: Open-chain amines and other reduced products.
Aplicaciones Científicas De Investigación
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: It is utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one involves its reactivity as a bicyclic compound. The nitrogen atoms within the structure can participate in various chemical reactions, including nucleophilic substitution and cycloaddition. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with nitrogen atoms, used in similar applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
Uniqueness
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is unique due to its specific bicyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry and medicinal applications, where selective reactivity and stability are required.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-4-5(6)10-7(11)12/h5-6H,4H2,1-3H3,(H,10,12) |
Clave InChI |
KPSAPNQYLQBNLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CC2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
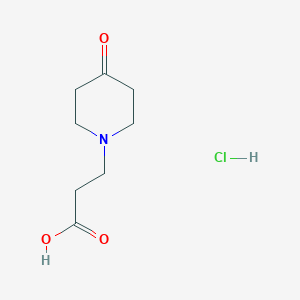

![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
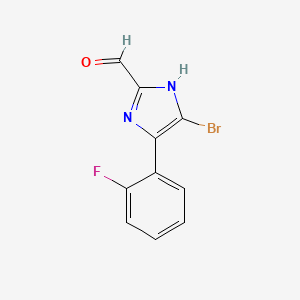
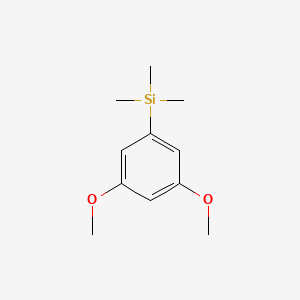

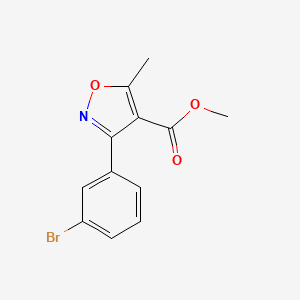
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
